Cas no 2228124-99-8 (2-amino-2-1-(5-cyanothiophen-2-yl)cyclopropylacetic acid)

2-Amino-2-[1-(5-cyanothiophen-2-yl)cyclopropyl]acetic acid is a specialized organic compound featuring a cyclopropane ring fused with a thiophene moiety, further functionalized with a cyano group and an amino acid backbone. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the amino and carboxylic acid groups enhances its utility in peptide coupling and derivatization reactions, while the electron-withdrawing cyano group may influence electronic properties for applications in materials science. Its rigid cyclopropane core contributes to steric constraints, making it valuable for probing structure-activity relationships in drug discovery. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-amino-2-1-(5-cyanothiophen-2-yl)cyclopropylacetic acid structure
2228124-99-8 structure
Product Name:2-amino-2-1-(5-cyanothiophen-2-yl)cyclopropylacetic acid
CAS No:2228124-99-8
MF:C10H10N2O2S
MW:222.263600826263
CID:5570209
PubChem ID:165657005
Update Time:2025-10-17

2-amino-2-1-(5-cyanothiophen-2-yl)cyclopropylacetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1750150
    • 2228124-99-8
    • 2-amino-2-[1-(5-cyanothiophen-2-yl)cyclopropyl]acetic acid
    • 2-amino-2-1-(5-cyanothiophen-2-yl)cyclopropylacetic acid
    • Inchi: 1S/C10H10N2O2S/c11-5-6-1-2-7(15-6)10(3-4-10)8(12)9(13)14/h1-2,8H,3-4,12H2,(H,13,14)
    • InChI Key: OQOKAHYVYAZTCP-UHFFFAOYSA-N
    • SMILES: S1C(C#N)=CC=C1C1(C(C(=O)O)N)CC1

Computed Properties

  • Exact Mass: 222.04629874g/mol
  • Monoisotopic Mass: 222.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 115Ų

2-amino-2-1-(5-cyanothiophen-2-yl)cyclopropylacetic acid Pricemore >>

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Additional information on 2-amino-2-1-(5-cyanothiophen-2-yl)cyclopropylacetic acid

Chemical Compound CAS No 2228124-99-8: 2-Amino-2-[1-(5-Cyanothiophen-2-yl)cyclopropyl]acetic Acid

The compound with CAS number 2228124-99-8, known as 2-amino-2-[1-(5-cyanothiophen-2-yl)cyclopropyl]acetic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a cyclopropane ring with a thiophene moiety and an amino group, making it a promising candidate for various applications in drug discovery and material science.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. The presence of the thiophene ring, a heterocyclic aromatic structure, contributes to the molecule's stability and bioavailability. Additionally, the cyclopropane ring introduces strain that can enhance reactivity, making it an attractive scaffold for medicinal chemists. The amino group further enhances the compound's versatility, enabling it to participate in hydrogen bonding and other interactions critical for biological activity.

One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Researchers have found that it exhibits selective binding to certain receptors, potentially making it a lead compound for treating conditions such as inflammation, neurodegenerative diseases, and cancer. Its ability to inhibit key enzymes involved in these pathways has been validated through in vitro assays and preliminary animal studies.

The synthesis of cas no 2228124-99-8 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The construction of the cyclopropane ring is particularly challenging and has been optimized using transition metal catalysts to achieve high yields and selectivity. This approach not only ensures the scalability of the synthesis but also opens avenues for further structural modifications to explore its pharmacokinetic properties.

In terms of applications, this compound has shown promise in drug delivery systems due to its ability to act as a carrier for hydrophobic drugs. Its amphiphilic nature allows it to form self-assembled structures, such as micelles or liposomes, which can encapsulate therapeutic agents and enhance their solubility and targeting efficiency. This property makes it a valuable tool in nanomedicine and personalized treatment strategies.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with various protein targets. These studies have revealed that the thiophene moiety plays a crucial role in stabilizing interactions through π–π stacking and hydrophobic effects. Such findings are essential for rational drug design and optimization.

In conclusion, the compound with CAS number cas no 22281-4-99-8, or cas no 4-99-8, represents a significant advancement in chemical research with broad implications for medicine and materials science. Its unique structure, combined with cutting-edge research findings, positions it as a key player in future innovations across multiple disciplines.

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